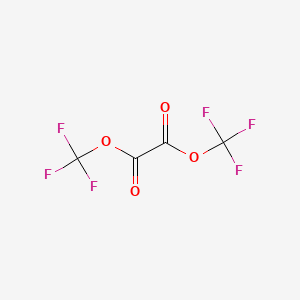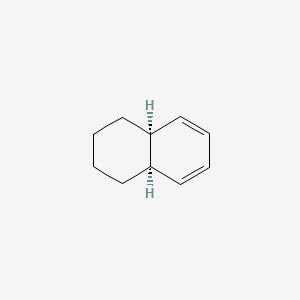
1-Hexadecyl-3-naphthalen-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecyl-3-naphthalen-1-ylurea is a chemical compound known for its unique structure, which combines a long alkyl chain with a naphthalene ring and a urea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexadecyl-3-naphthalen-1-ylurea can be synthesized through the nucleophilic addition of hexadecylamine to naphthyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate environmentally friendly practices, such as solvent recycling and waste minimization.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexadecyl-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfur trioxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives of the alkyl chain.
Aplicaciones Científicas De Investigación
1-Hexadecyl-3-naphthalen-1-ylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-hexadecyl-3-naphthalen-1-ylurea depends on its specific application. In biological systems, it may interact with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. It may also inhibit specific enzymes or receptors, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Hexadecyl-3-phenylurea: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-Hexadecyl-3-benzylurea: Similar structure but with a benzyl group instead of a naphthalene ring.
1-Hexadecyl-3-anthracen-1-ylurea: Similar structure but with an anthracene ring instead of a naphthalene ring.
Uniqueness
1-Hexadecyl-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The naphthalene ring can participate in π-π interactions, enhancing its potential as a bioactive compound and its utility in material science applications.
Propiedades
Número CAS |
6313-98-0 |
|---|---|
Fórmula molecular |
C27H42N2O |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
1-hexadecyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C27H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-28-27(30)29-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22H,2-14,17,23H2,1H3,(H2,28,29,30) |
Clave InChI |
OJCQPYVASOUYJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


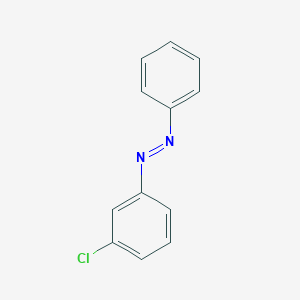
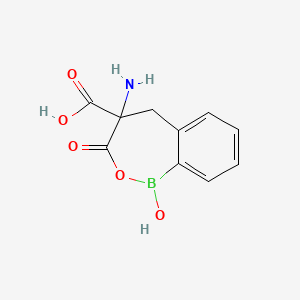
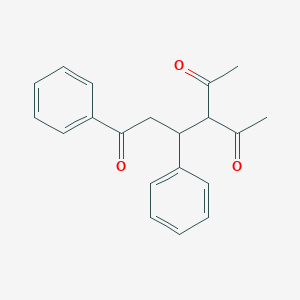
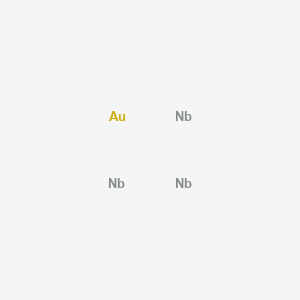
![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
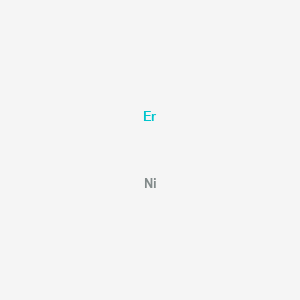
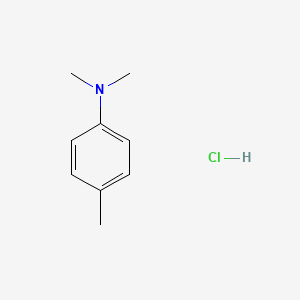
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

